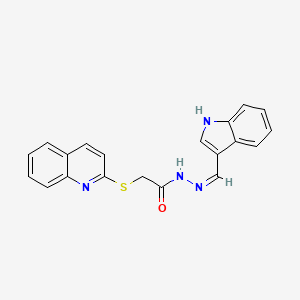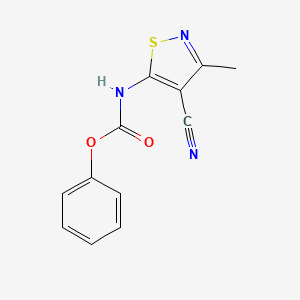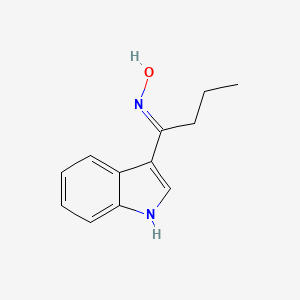![molecular formula C15H18ClNO4 B5968132 methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5968132.png)
methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-[(3-chlorophenoxy)acetyl]-4-piperidinecarboxylate, commonly known as MCAP, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. MCAP is a synthetic compound that has been synthesized through a multi-step process and has been found to have various biochemical and physiological effects. In
作用机制
MCAP works by inhibiting the activity of acetyl-CoA carboxylase, which is an enzyme that is involved in the synthesis of fatty acids. By inhibiting this enzyme, MCAP reduces the production of fatty acids and promotes the breakdown of existing fatty acids. This mechanism of action has been found to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MCAP include the inhibition of fatty acid synthesis, the promotion of fatty acid oxidation, and the regulation of gene expression and epigenetic modifications. MCAP has also been found to have anti-inflammatory and anti-cancer properties, making it a promising compound for the development of new therapies.
实验室实验的优点和局限性
One of the main advantages of using MCAP in lab experiments is its high purity and yield, which makes it an ideal compound for research applications. However, one of the limitations of using MCAP is its potential toxicity, which requires careful handling and disposal.
未来方向
There are many future directions for the use of MCAP in scientific research, including its use in the development of new therapies for metabolic disorders, such as obesity and diabetes. MCAP may also have potential applications in the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the potential of MCAP and its mechanism of action.
Conclusion:
In conclusion, MCAP is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MCAP has been found to have various biochemical and physiological effects, including the inhibition of fatty acid synthesis and the regulation of gene expression and epigenetic modifications. While there are some limitations to the use of MCAP in lab experiments, its potential applications in the development of new therapies make it a promising compound for future research.
合成方法
The synthesis of MCAP is a multi-step process that involves the reaction of 3-chlorophenol with acetic anhydride to produce 3-chloroacetophenone. This compound is then reacted with piperidine and methyl chloroformate to produce MCAP. The synthesis of MCAP has been optimized to produce high yields and purity, making it an ideal compound for research applications.
科学研究应用
MCAP has been found to have various scientific research applications, including its use as a chemical probe to study the role of acetyl-CoA in cellular metabolism. MCAP has also been used to study the inhibition of fatty acid synthesis and the regulation of lipogenesis. In addition, MCAP has been used to study the role of acetyl-CoA in the regulation of gene expression and epigenetic modifications.
属性
IUPAC Name |
methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-20-15(19)11-5-7-17(8-6-11)14(18)10-21-13-4-2-3-12(16)9-13/h2-4,9,11H,5-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCOZUYAEVYJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)COC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [2-[(3,4-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5968058.png)

![3-[4-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5968080.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B5968081.png)

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylpropyl)benzamide](/img/structure/B5968098.png)
![5-[(2,4-dimethoxybenzoyl)amino]-N~2~,N~2~-diethyl-3-methyl-2,4-thiophenedicarboxamide](/img/structure/B5968108.png)
![2-tert-butyl-9-ethyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5968111.png)
![1-ethyl-4-[4-(4-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B5968119.png)

![methyl 1-{2-hydroxy-3-[4-(4-morpholinylmethyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B5968129.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-(1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B5968144.png)
![3-(benzyloxy)-1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B5968146.png)